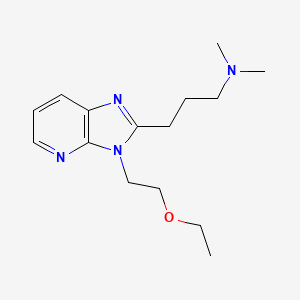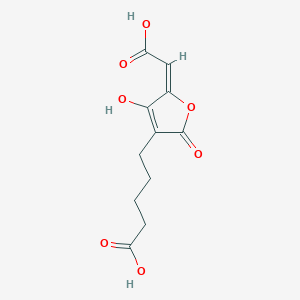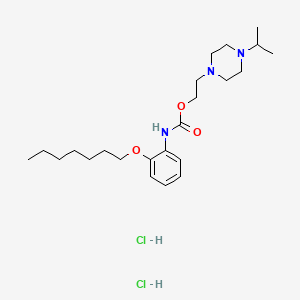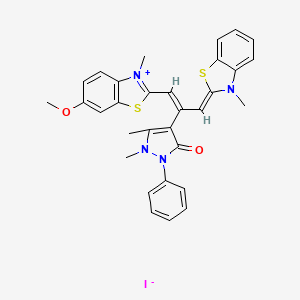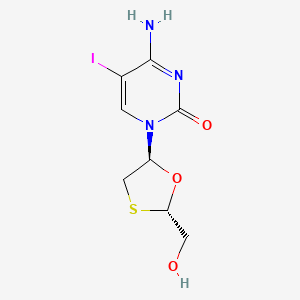
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxathiolan, 5IC-(-)-alpha is a sulfur-containing heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is part of the broader class of oxathiolanes, which are known for their biological and chemical significance. The presence of both oxygen and sulfur atoms in the ring structure imparts unique reactivity and stability characteristics to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxathiolan, 5IC-(-)-alpha typically involves the construction of the 1,3-oxathiolane ring. One common method is the (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid. This reaction is performed in a one-pot process, yielding the desired product in high efficiency . Another approach involves the selective N-glycosylation of carbohydrate precursors at the C-1 position, which allows for the stereoselective formation of the oxathiolane ring .
Industrial Production Methods: Industrial production of oxathiolan, 5IC-(-)-alpha often relies on scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as the presence of Lewis acids or enzymes, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Oxathiolan, 5IC-(-)-alpha undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring into more reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
Oxathiolan, 5IC-(-)-alpha has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of oxathiolan, 5IC-(-)-alpha involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the ring structure can form strong bonds with various biological molecules, influencing their activity. For example, in antiviral applications, the compound can inhibit viral replication by interfering with the function of viral enzymes .
Comparaison Avec Des Composés Similaires
Oxathiolan, 5IC-(-)-alpha can be compared with other similar compounds, such as:
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
Thioketones: These compounds contain sulfur atoms and exhibit similar reactivity patterns but lack the oxygen atom present in oxathiolanes.
The uniqueness of oxathiolan, 5IC-(-)-alpha lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
149819-54-5 |
|---|---|
Formule moléculaire |
C8H10IN3O3S |
Poids moléculaire |
355.16 g/mol |
Nom IUPAC |
4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C8H10IN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1 |
Clé InChI |
DPXBMYJQASAVRO-WDSKDSINSA-N |
SMILES isomérique |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)I |
SMILES canonique |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)
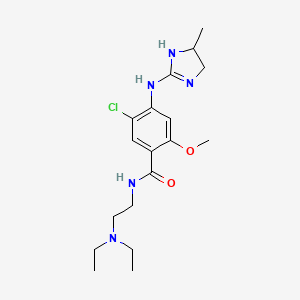

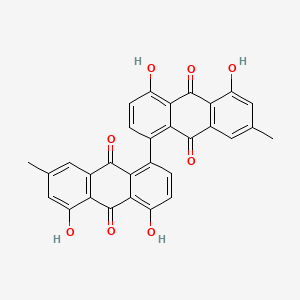
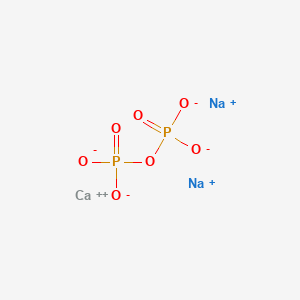
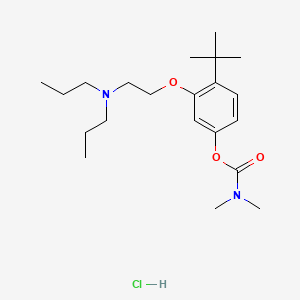

![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
